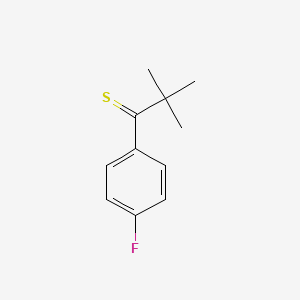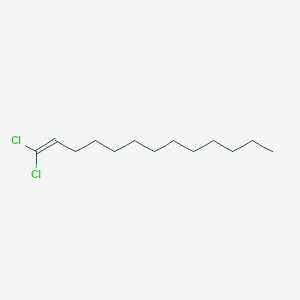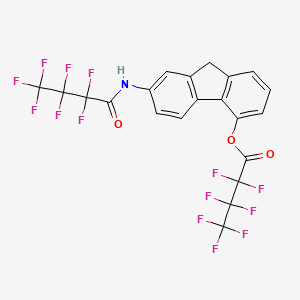
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated organic molecule. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate typically involves multiple steps. The starting materials are often fluorinated anhydrides and fluorenyl derivatives. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to these targets, often through hydrophobic interactions and hydrogen bonding. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic alcohol with applications in fragrance and flavor industries.
p-Hydroxyphenylethanol: Known for its antioxidant properties and use in cosmetics.
4-Hydroxybenzaldehyde: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: stands out due to its high fluorine content, which imparts unique properties such as enhanced stability, resistance to degradation, and specific interactions with biological targets. These characteristics make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
82137-36-8 |
|---|---|
Molecular Formula |
C21H9F14NO3 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C21H9F14NO3/c22-16(23,18(26,27)20(30,31)32)14(37)36-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)39-15(38)17(24,25)19(28,29)21(33,34)35/h1-5,7H,6H2,(H,36,37) |
InChI Key |
ZAMNNSWNARQTML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=CC=C2)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


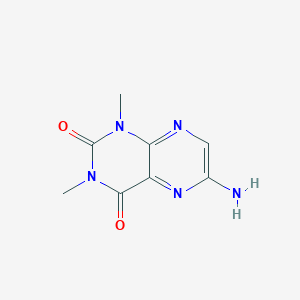
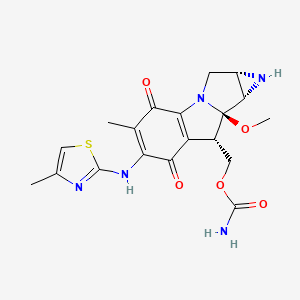
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
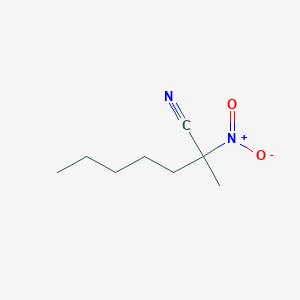
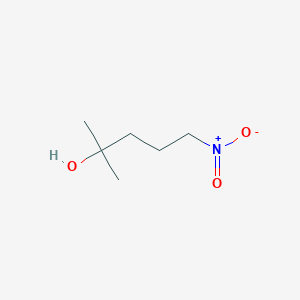
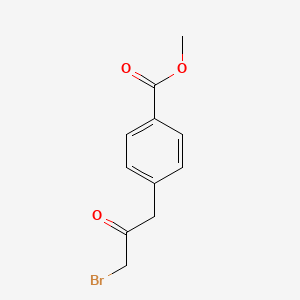
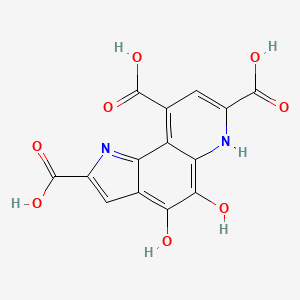
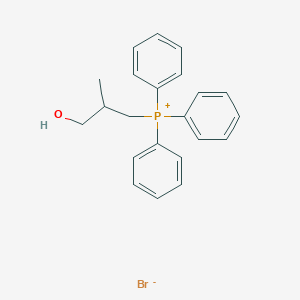
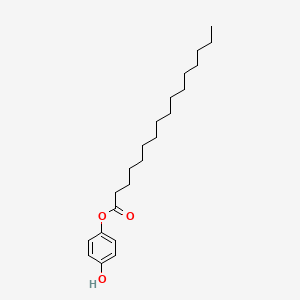
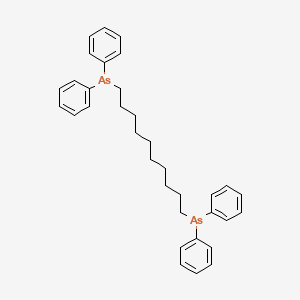
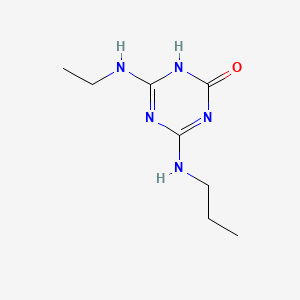
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
